

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 molecular weight and formula

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Compound of Interest

N-(Azide-PEG3)-N'-(PEG4-acid)Cy5

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In-Depth Technical Guide: N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional molecule **N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5**, a crucial tool in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental properties of **N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5** are summarized below, providing essential information for its application in experimental design.

Property	Value	References
Chemical Formula	C44H62CIN5O9	[1]
Molecular Weight	840.44 g/mol	[1]
CAS Number	2107273-42-5	[1][2][3]

Application in PROTAC Development



N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is primarily utilized as a PEG-based linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. This molecule contains three key functional components:

- An azide (N3) group, which allows for covalent linkage to a molecule containing an alkyne group via "click chemistry."
- A carboxylic acid (-COOH) group, which can be activated to react with primary amines to form a stable amide bond.[2]
- A Cy5 fluorophore, a cyanine dye that fluoresces in the red spectrum, enabling the tracking and quantification of the PROTAC molecule in various assays.

The polyethylene glycol (PEG) spacers (PEG3 and PEG4) enhance the solubility and bioavailability of the resulting PROTAC molecule.

Experimental Protocols

The synthesis of a PROTAC using **N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5** typically involves a two-step conjugation process. The order of these steps can be varied depending on the specific chemistry of the target protein ligand and the E3 ligase ligand.

1. Amide Bond Formation via Carboxylic Acid Activation:

This protocol outlines the conjugation of the carboxylic acid moiety to a primary aminecontaining ligand (Ligand 1).

- Materials:
 - N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
 - Ligand 1 with a primary amine
 - Activating agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)



- o Anhydrous, amine-free solvent (e.g., Dimethylformamide DMF)
- Tertiary amine base (e.g., Diisopropylethylamine DIPEA)
- Procedure:
 - Dissolve N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 in the anhydrous solvent.
 - Add the activating agent (e.g., 1.2 equivalents of EDC) and a catalyst if needed (e.g., NHS or HOBt).
 - Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
 - Add Ligand 1 (1.0 equivalent) and the tertiary amine base (2-3 equivalents) to the reaction mixture.
 - Allow the reaction to proceed at room temperature for 2-24 hours, monitoring by an appropriate analytical method (e.g., LC-MS).
 - Upon completion, quench the reaction and purify the resulting azide-functionalized intermediate using chromatography (e.g., HPLC).
- 2. Azide-Alkyne "Click" Chemistry:

This protocol describes the conjugation of the azide group to an alkyne-containing ligand (Ligand 2). This can be performed using either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) reaction.

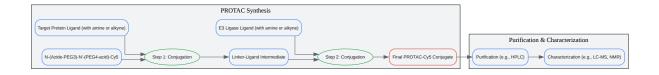
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
 - Materials:
 - Azide-functionalized intermediate from the previous step
 - Ligand 2 with a terminal alkyne



- Copper(I) source (e.g., Copper(II) sulfate and a reducing agent like sodium ascorbate, or a Cu(I) complex)
- A suitable solvent mixture (e.g., t-butanol/water or DMF)
- Procedure:
 - Dissolve the azide-functionalized intermediate and Ligand 2 in the solvent.
 - Add the copper catalyst and ligand.
 - Stir the reaction at room temperature. The reaction is typically fast, often completing within 1-4 hours.
 - Monitor the reaction by LC-MS.
 - Purify the final PROTAC-Cy5 conjugate using chromatography.

Signaling Pathway and Experimental Workflow

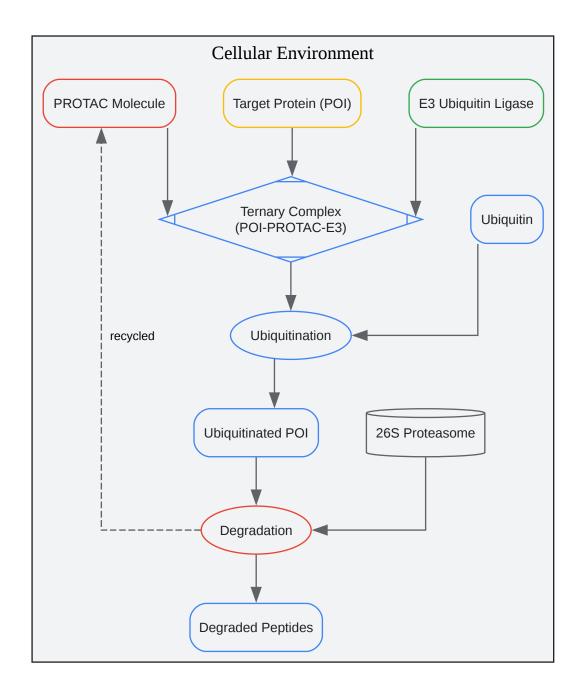
The biological activity of a PROTAC synthesized with this linker is mediated by the ubiquitin-proteasome system. The following diagrams illustrate the general workflow for PROTAC synthesis and the signaling pathway of PROTAC-mediated protein degradation.



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Caption: General workflow for the synthesis of a PROTAC molecule using a bifunctional linker.





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Caption: Signaling pathway of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

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